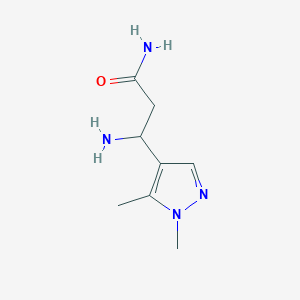
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is interesting due to its unique structure, which includes an amino group and a pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide can be achieved through various methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amides, depending on the reaction conditions and reagents used .
科学的研究の応用
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
作用機序
The mechanism of action of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The amino group and pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
類似化合物との比較
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the propanamide group.
3-amino-5-methyl-1H-pyrazole: Similar structure with a different substitution pattern on the pyrazole ring.
3-amino-1H-pyrazole: Lacks the methyl groups and propanamide group.
Uniqueness
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13) |
InChIキー |
RUHOYHQZCRCTKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




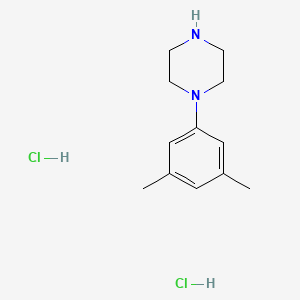
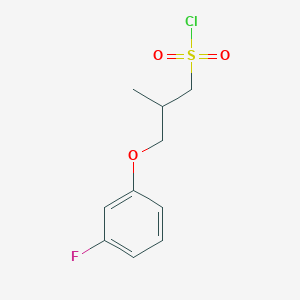
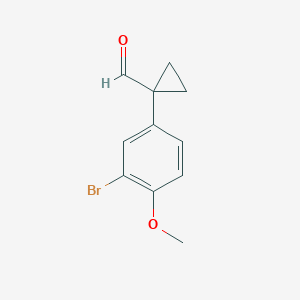
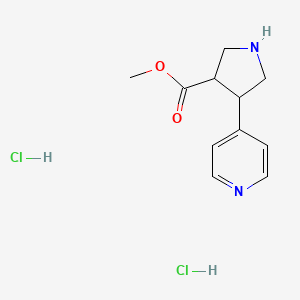

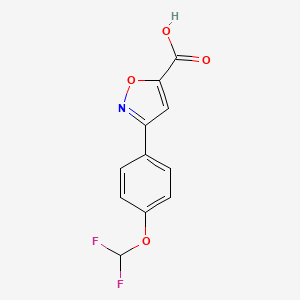
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
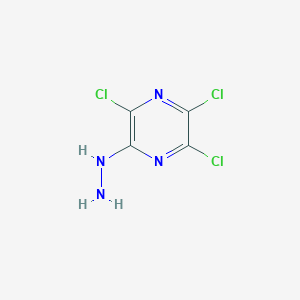
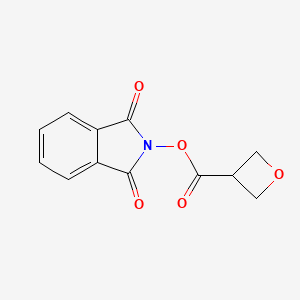

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

